molecular formula C20H21N3O6 B15004368 3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15004368
M. Wt: 399.4 g/mol
InChI Key: ATGQYSAGDGZEFE-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the dimethoxyphenyl groups: The dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable dimethoxyphenyl halides or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or tool in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propionic acid
  • 3,4-dimethoxyphenethylamine
  • 3,4-dimethoxycinnamic acid

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O6/c1-25-14-7-12(8-15(10-14)26-2)11-21-19(24)20-22-18(23-29-20)13-5-6-16(27-3)17(9-13)28-4/h5-10H,11H2,1-4H3,(H,21,24)

InChI Key

ATGQYSAGDGZEFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC(=CC(=C3)OC)OC)OC

Origin of Product

United States

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